molecular formula C66H73Cl2N9O24 B136879 Balhimycin CAS No. 140932-79-2

Balhimycin

Cat. No. B136879
M. Wt: 1447.2 g/mol
InChI Key: WKNFBFHAYANQHF-UHFFFAOYSA-N
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Description

Balhimycin is a glycopeptide antibiotic, found from the fermentation broth of an Amycolatopsis sp . It shows anti-bacterial activity against staphylococci and anaerobes .


Synthesis Analysis

The biosynthesis of Balhimycin is complex and non-ribosomally synthesized . The balhimycin biosynthesis gene cluster contains three genes coding for three peptide synthetases (BpsA/B/C) with a 3:3:1 modular structure for the assembly of a heptapeptide .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Balhimycin are carried out by P450 monooxygenases encoded by three contiguous oxy genes . These reactions are involved in the coupling of the aromatic side chains of the unusual heptapeptide .

Scientific Research Applications

Antibiotic Properties and Comparison with Vancomycin

Balhimycin is a glycopeptide antibiotic produced by Amycolatopsis sp. Y-86,21022. It belongs to the vancomycin class of glycopeptides and is known for its effectiveness against methicillin-resistant staphylococci (MRSA) and anaerobes. In studies, balhimycin has shown marginally superior activity to vancomycin, especially in its bactericidal properties against anaerobes (Nadkarni et al., 1994). Additionally, comparative studies in mice demonstrated that balhimycin, along with its derivative desgluco-balhimycin, are effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA, MRSA) (Chatterjee et al., 2000).

Genomic and Metabolic Analysis for Improved Production

Significant efforts have been made to understand and enhance balhimycin production. A study focusing on the genome-scale metabolic model of Amycolatopsis balhimycina, the organism responsible for producing balhimycin, provided insights for potential engineering strategies to increase its yield. This study utilized genome sequencing and metabolic modeling to identify key reactions that could be targeted for improved balhimycin production (Vongsangnak et al., 2012).

Structural Analysis and Chemical Characterization

The structural aspects of balhimycin have been extensively studied. For instance, a research paper detailed the chemical structure of balhimycin, noting its similarity to vancomycin, especially in the aglycon structure and the presence of sugars like D-glucose and dehydrovancosamine (Chatterjee et al., 1994). Another study used crystallography to analyze the structure of balhimycin, revealing insights into its antibiotic mechanism and interactions with bacterial cell walls (Schäfer et al., 1998).

Resistance and Biosynthesis Mechanisms

Understanding the resistance mechanisms in the producing organism is crucial. A study identified a novel alternative glycopeptide resistance mechanism in Amycolatopsis balhimycina, providing insights into how this bacterium avoids the antibiotic effects of its own product (Frasch et al., 2015). Another research focused on the nonribosomal biosynthesis of balhimycin, specifically the heptapeptide backbone and peptide synthetase modules, which are crucial for its antibiotic activity (Recktenwald et al., 2002).

Chiral Selector for Capillary Electrophoresis

Beyond its antibiotic properties, balhimycin has been evaluated as a chiral selector for enantioresolution in capillary electrophoresis, demonstrating its utility in analytical chemistry (Jiang et al., 2004).

Future Directions

The increasing prevalence of Gram-positive resistant strain “superbugs” has emerged. Therefore, more efforts are needed to study and modify the GPAs to overcome the challenge of superbugs . Balhimycin is very similar in activity to vancomycin, but it shows higher activity towards anaerobic bacteria . Therefore, it has been consequently proposed as a target for future glycopeptide antibiotic production .

properties

IUPAC Name

2-(4-amino-4,6-dimethyl-5-oxooxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H73Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNFBFHAYANQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H73Cl2N9O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1447.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-4,6-dimethyl-5-oxooxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

CAS RN

140932-79-2
Record name Balhimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140932792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balhimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04111
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
SR Nadkarni, MV Patel, S Chatterjee… - The Journal of …, 1994 - jstage.jst.go.jp
… aureus, a newglycopeptide antibiotic designated as balhimycin (Fig. 1) wasisolated from the … and biological properties of balhimycin. Theunique structural feature of balhimycin is the …
Number of citations: 90 www.jstage.jst.go.jp
S Pelzer, R Sussmuth, D Heckmann… - Antimicrobial agents …, 1999 - Am Soc Microbiol
… (balhimycin V and dechloro-balhimycin V) with three sugars were also detected in the balhimycin … We furthermore describe the chemical structure analysis of balhimycin precursors, …
Number of citations: 239 journals.asm.org
S Chatterjee, EKS Vijayakumar… - The Journal of …, 1994 - ACS Publications
… formula of balhimycin led us to an uncharacterized C7H10NO2 moiety as representing the second sugar unit of balhimycin. All attempts to liberate this unit from balhimycin using …
Number of citations: 49 pubs.acs.org
E Stegmann, S Pelzer, D Bischoff, O Puk… - Journal of …, 2006 - Elsevier
… balhimycin, which proves the functional equivalence of the oxygenases from the balhimycin … For the first time it is now possible to combine the genetic data obtained from the balhimycin …
Number of citations: 83 www.sciencedirect.com
R Menges, G Muth, W Wohlleben… - Applied microbiology and …, 2007 - Springer
… did not affect balhimycin resistance. However, in the supernatant of the tba mutant RM43 less balhimycin was accumulated compared to the wild type; and the intra-cellular balhimycin …
Number of citations: 51 link.springer.com
GM Sheldrick, TR Schneider - Acta Crystallographica Section D …, 1998 - scripts.iucr.org
… balhimycin the whole ureido-balhimycin dimer was employed as search model. After the structure has been solved, the rms deviation of the ureido-balhimycin dimer to one balhimycin …
Number of citations: 36 scripts.iucr.org
GM Sheldrick, E Paulus, L Vertesy… - … Section B: Structural …, 1995 - scripts.iucr.org
The structure of the ureido derivative of balhimycin has been solved by Patterson vector superposition followed by iterative partial structure expansion, and refined against F2 to R!= …
Number of citations: 55 scripts.iucr.org
Z Jiang, Z Yang, RD Süssmuth, NW Smith… - Journal of Chromatography …, 2010 - Elsevier
… Recently, our group first developed the use of balhimycin as a chiral mobile … balhimycin and dechlorobalhimycin for dansyl amino acids. The two chlorine substituents of each balhimycin …
Number of citations: 19 www.sciencedirect.com
RM Shawky, O Puk, A Wietzorrek, S Pelzer… - Microbial …, 2007 - karger.com
… in balhimycin … balhimycin gene cluster. The newly identified StrR-like pathway-specific regulator, Bbr, was characterized to be a DNA-binding protein and may have a role in balhimycin …
Number of citations: 49 karger.com
S Mulyani, E Egel, C Kittel, S Turkanovic… - …, 2010 - Wiley Online Library
… balhimycin is identical to that of vancomycin, and the structures differ only in their glycosylation patterns. Both balhimycin … Especially with Clostridium strains, balhimycin shows superior …

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